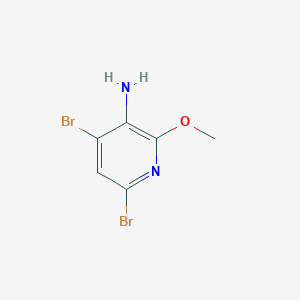

4,6-Dibromo-2-methoxypyridin-3-amine

CAS No.: 1949816-22-1

Cat. No.: VC3043331

Molecular Formula: C6H6Br2N2O

Molecular Weight: 281.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1949816-22-1 |

|---|---|

| Molecular Formula | C6H6Br2N2O |

| Molecular Weight | 281.93 g/mol |

| IUPAC Name | 4,6-dibromo-2-methoxypyridin-3-amine |

| Standard InChI | InChI=1S/C6H6Br2N2O/c1-11-6-5(9)3(7)2-4(8)10-6/h2H,9H2,1H3 |

| Standard InChI Key | UGGRTKDFOYUKPP-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=N1)Br)Br)N |

| Canonical SMILES | COC1=C(C(=CC(=N1)Br)Br)N |

Introduction

Chemical Structure and Properties

4,6-Dibromo-2-methoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₆Br₂N₂O. This compound belongs to the class of brominated aminopyridines, which play significant roles as building blocks in pharmaceutical synthesis and as intermediates in the preparation of various biologically active compounds.

Basic Identification

The compound is characterized by the following identifiers and properties:

| Property | Value |

|---|---|

| IUPAC Name | 4,6-dibromo-2-methoxypyridin-3-amine |

| CAS Registry Number | 1949816-22-1 |

| MDL Number | MFCD29999493 |

| Molecular Formula | C₆H₆Br₂N₂O |

| Molecular Weight | 281.94 g/mol |

| SMILES Notation | COC1=NC(Br)=CC(Br)=C1N |

| Typical Purity | 95% |

The structure features a pyridine ring with two bromine atoms at positions 4 and 6, a methoxy group at position 2, and an amino group at position 3 .

| Property | Expected Value | Basis |

|---|---|---|

| Physical Appearance | Crystalline solid | Based on similar compounds |

| Solubility | Soluble in organic solvents (DMF, DMSO, THF) | Typical for brominated pyridines |

| Stability | Stable under normal conditions | Similar to related compounds |

| Melting Point | 150-200°C (estimated) | Based on similar dibrominated pyridines |

Structural Comparison with Related Compounds

It is instructive to compare 4,6-dibromo-2-methoxypyridin-3-amine with structurally similar compounds to understand its distinctive properties and potential applications.

Comparison with Structural Isomers

A notable structural isomer of the title compound is 3,5-dibromo-2-methoxypyridin-4-amine (CAS: 1393563-12-6), which differs in the positioning of the bromine atoms . This comparison highlights the importance of substitution patterns in determining the reactivity and application profiles of these compounds.

| Compound | CAS Number | Bromine Positions | Amine Position |

|---|---|---|---|

| 4,6-Dibromo-2-methoxypyridin-3-amine | 1949816-22-1 | 4,6 | 3 |

| 3,5-Dibromo-2-methoxypyridin-4-amine | 1393563-12-6 | 3,5 | 4 |

The different arrangement of functional groups can significantly impact reactivity profiles, particularly in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis.

Applications and Uses

Pharmaceutical Applications

Dibrominated aminopyridines, including compounds similar to 4,6-dibromo-2-methoxypyridin-3-amine, serve as valuable building blocks in pharmaceutical research for several reasons:

-

The bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions), enabling diverse structural modifications

-

The amino group can participate in various transformations, including acylation, alkylation, or conversion to other functional groups

-

The methoxy group provides additional sites for structural variation through demethylation or substitution reactions

| Supplier | Product | Package Size | Price (USD) | Purity |

|---|---|---|---|---|

| Matrix Scientific | 3,5-Dibromo-2-methoxypyridin-4-amine | 1g | $818 | 95% |

| Chemcia Scientific | 3,5-Dibromo-2-methoxy-pyridin-4-ylamine | 5g | $750 | 95% |

These prices from 2021 indicate that dibrominated aminopyridines are specialty chemicals with relatively high costs , which is consistent with their status as advanced intermediates in pharmaceutical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume